4-Chloro-6-methylpyrimidine
Overview
Description
4-Chloro-6-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 g/mol . The compound is also known by several synonyms, including 4-Methyl-6-chloropyrimidine and Pyrimidine, 4-chloro-6-methyl .
Synthesis Analysis
The synthesis of 4-Chloro-6-methylpyrimidine involves various methods. One such method involves the preparation of a 1:1 cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. This is achieved through a slow evaporation method in methanol .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylpyrimidine includes a pyrimidine ring with a chlorine atom at the 4th position and a methyl group at the 6th position . The InChI key for this compound is MVAXKFAQKTWRAH-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidine compounds, including 4-Chloro-6-methylpyrimidine, are known to undergo various chemical reactions. These include reactions with phosphorous oxychloride (POCl3), leading to chlorination .Physical And Chemical Properties Analysis
4-Chloro-6-methylpyrimidine has a molecular weight of 128.56 g/mol and a density of 1.2±0.1 g/cm3 . It has a boiling point of 199.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 25.8 Ų and a complexity of 76.8 .Scientific Research Applications
Synthesis and Process Research
4-Chloro-6-methylpyrimidine serves as a critical intermediate in the synthesis of various compounds. It's notably used in the production of the anticancer drug dasatinib. The synthesis involves a series of steps, including cyclization and chlorination, with phosphorus oxychloride playing a key role in these processes (Guo Lei-ming, 2012).
Role in Chemical Reactions
The compound also plays a part in unique chemical reactions. For example, it reacts with H2O2 in ethanol to form 5-chloro-6-methyluracil, demonstrating its reactivity and potential for creating diverse chemical structures (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).
Molecular Structure and Biological Activity Studies
In-depth studies of molecules containing 4-chloro-6-methylpyrimidine, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been conducted. These studies focus on understanding the molecular structure using various experimental and theoretical techniques, which are crucial for developing potential medical applications (S. Aayisha et al., 2019).
Applications in Electrolytic Reduction
The electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine has been explored, demonstrating the compound's utility in various chemical reduction processes. This is significant for understanding its reactivity and potential applications in various industrial processes (Kiichiro Sugino et al., 1957).
Development of Novel Synthesis Methods
Research has been conducted on novel synthesis methods involving derivatives of 4-Chloro-6-methylpyrimidine. These methods are crucial for the efficient production of these compounds, which can have various applications in pharmaceuticals and other industries (S. Nishigaki et al., 1970).
Exploration in Antimicrobial Applications
The compound has been used to synthesize derivatives with pronounced antimicrobial effects. This is particularly significant for developing new antibiotics and treatments for microbial infections (A. V. Erkin et al., 2007; A. V. Erkin et al., 2008).
Studies on Anticancer Properties
4-Chloro-6-methylpyrimidine is used in synthesizing α-aminophosphonates with potential anticancer properties. This research is pivotal in developing new cancer treatments (Gajjala Raghavendra Reddy et al., 2020).
Kinetic Studies and Mechanism Analysis
Kinetic studies and analyses of mechanisms, such as the fluorination of derivatives, provide insights into the compound's reactivity. This knowledge is crucial for its application in chemical synthesis and industrial processes (T. Wei et al., 1987).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXKFAQKTWRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342439 | |
Record name | 4-Chloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpyrimidine | |
CAS RN |
3435-25-4 | |
Record name | 4-Chloro-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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